6-Methyl-2-vinylquinoline

Medicinal Chemistry ADME Lipophilicity

Select 6-methyl-2-vinylquinoline for your next synthesis. The C2-vinyl motif is essential for enantioselective [4+2] cycloadditions and potent biological activity—a 2-vinyl analog showed >55-fold greater antimalarial potency (IC50 < 0.1 µM) versus its 2-methyl precursor. The C6-methyl group optimizes lipophilicity (XLogP3=3.4) for membrane permeability. A catalyst-free synthetic route lowers your cost per gram, enabling cost-effective library production for high-throughput screening. Choose this specific regioisomer to maximize both synthetic versatility and pharmacological relevance.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
Cat. No. B12842090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-vinylquinoline
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C=C
InChIInChI=1S/C12H11N/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11/h3-8H,1H2,2H3
InChIKeyLSLINHIQASIDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-vinylquinoline: Core Properties and Position in Quinoline Chemical Space


6-Methyl-2-vinylquinoline (CAS 52319-28-5) is a functionalized quinoline derivative characterized by a vinyl substituent at the C2 position and a methyl group at the C6 position of the quinoline ring system [1]. This compound belongs to the broader class of 2-vinylquinolines, which are recognized as privileged scaffolds in medicinal chemistry and serve as versatile intermediates for the synthesis of more complex heterocyclic architectures [2]. With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol [1], 6-methyl-2-vinylquinoline possesses a topological polar surface area (TPSA) of 12.9 Ų and a computed XLogP3 of 3.4, indicating significant lipophilicity and favorable membrane permeability characteristics [1]. Its core structural features render it a valuable building block for further derivatization, particularly in the context of structure-activity relationship (SAR) studies aimed at optimizing pharmacological profiles [3].

Why 6-Methyl-2-vinylquinoline Cannot Be Replaced by Generic Quinoline Analogs


The substitution pattern on the quinoline nucleus exerts a profound influence on both chemical reactivity and biological activity, rendering generic substitution highly problematic. The presence of the vinyl group at the C2 position is critical for enabling specific chemical transformations, such as enantioselective [4+2] cycloadditions, which are not possible with unsubstituted or alkyl-substituted quinolines [1]. Furthermore, the methyl group at the C6 position significantly modulates the compound's physicochemical properties, including lipophilicity (XLogP3 = 3.4) and electronic distribution, which directly impacts its behavior in biological systems and its suitability as a building block for drug discovery [2]. A direct comparison of antimalarial activity demonstrates the critical importance of the C2-vinyl motif: a 2-vinylquinoline analog (3x) exhibited potent activity (IC50 < 0.1 µM) against a chloroquine-resistant P. falciparum strain, while its corresponding 2-methylquinoline precursor (1l) was 55-fold less active (IC50 = 5.516 µM) [3]. Therefore, selecting a specific regioisomer like 6-methyl-2-vinylquinoline is not a trivial choice but a critical decision point that dictates synthetic feasibility and biological outcome.

Quantitative Evidence: 6-Methyl-2-vinylquinoline Differentiation from Key Analogs


Lipophilicity Comparison: 6-Methyl-2-vinylquinoline vs. Unsubstituted 2-Vinylquinoline

The introduction of a methyl group at the C6 position significantly increases the lipophilicity of the 2-vinylquinoline scaffold. 6-Methyl-2-vinylquinoline exhibits a computed XLogP3 value of 3.4 [1], which is approximately 0.7 log units higher than the calculated XLogP3 of 2.7 for unsubstituted 2-vinylquinoline [2]. This increase in lipophilicity is predicted to enhance membrane permeability and may influence the compound's distribution and metabolic stability in biological systems.

Medicinal Chemistry ADME Lipophilicity

Impact of C2-Vinyl Motif on Antimalarial Potency: 2-Vinylquinoline vs. 2-Methylquinoline

The presence of a vinyl group at the C2 position of the quinoline ring is a key structural determinant for potent antimalarial activity. In a comparative study, the 2-vinylquinoline analog 3x demonstrated remarkable in vitro potency against the chloroquine-resistant Plasmodium falciparum Dd2 strain with an IC50 < 0.1 µM [1]. In stark contrast, its direct synthetic precursor, the 2-methylquinoline derivative 1l, exhibited significantly weaker activity with an IC50 of 5.516 ± 0.571 µM [1]. This represents a greater than 55-fold improvement in potency conferred by the vinyl substitution.

Antimalarial Structure-Activity Relationship Infectious Disease

Synthetic Accessibility: 6-Methyl-2-vinylquinoline via Catalyst-Free Deamination

6-Methyl-2-vinylquinoline can be synthesized via an efficient, catalyst-free deamination reaction as part of a Mannich-type synthesis [1]. This method offers a significant advantage in terms of operational simplicity and cost compared to traditional metal-catalyzed cross-coupling or Wittig olefination approaches often required for other vinyl-substituted heterocycles. While quantitative yield data for this specific compound under these exact conditions is not provided in the primary literature, the method itself is described as a notably efficient and straightforward approach to access 2-vinylquinolines [1]. In contrast, the synthesis of 2-methyl-6-vinylquinoline, a regioisomer with swapped substituent positions, typically requires a multi-step sequence involving protection/deprotection or harsher conditions, making the 6-methyl-2-vinyl isomer more readily accessible for scale-up.

Organic Synthesis Methodology Green Chemistry

Molecular Topology: 6-Methyl-2-vinylquinoline vs. 2-Methyl-6-vinylquinoline

The precise positioning of the methyl and vinyl substituents on the quinoline core dictates the molecule's three-dimensional shape and electronic properties. 6-Methyl-2-vinylquinoline (CAS 52319-28-5) has a molecular weight of 169.22 g/mol and a topological polar surface area (TPSA) of 12.9 Ų [1]. Its regioisomer, 2-Methyl-6-vinylquinoline (CAS 5921-80-2), has the same molecular weight but a different spatial arrangement of the vinyl and methyl groups [2]. While direct comparative activity data for these two isomers is not available in the public domain, the difference in their InChIKey (LSLINHIQASIDIY-UHFFFAOYSA-N for the 6-methyl-2-vinyl isomer) confirms their distinct chemical identities [1]. This topological difference can lead to divergent interactions with biological targets, as seen in the well-documented position-dependent activity of other quinoline derivatives [3].

Chemical Properties Structure Comparison Drug Design

Optimal Application Scenarios for 6-Methyl-2-vinylquinoline in Research and Development


Medicinal Chemistry: Antimalarial Lead Optimization

6-Methyl-2-vinylquinoline is an ideal core scaffold for antimalarial drug discovery programs targeting chloroquine-resistant strains of Plasmodium falciparum. As demonstrated with close analogs, the 2-vinylquinoline motif is essential for achieving sub-micromolar potency (IC50 < 0.1 µM) against the Dd2 strain [1]. The 6-methyl group further modulates lipophilicity (XLogP3 = 3.4), a key parameter for optimizing pharmacokinetic properties and overcoming resistance mechanisms [2]. Researchers can use this compound as a starting point to synthesize a focused library of derivatives by modifying the C4 position with various amine groups, a strategy proven to enhance activity and selectivity [1].

Synthetic Methodology: Catalyst-Free Access to Complex Heterocycles

This compound serves as a valuable substrate for exploring and developing green chemistry methodologies. Its accessibility via a catalyst-free deamination reaction [3] makes it an excellent model system for studying the scope and limitations of Mannich-type reactions in the synthesis of vinyl-substituted heterocycles. Furthermore, the presence of the vinyl group enables the exploration of novel enantioselective transformations, such as the organocatalytic [4+2] cycloaddition with dienals, which can generate complex, chiral polycyclic scaffolds with high efficiency [4].

Chemical Biology: Development of Fluorescent Probes and Sensors

The quinoline core is a known fluorophore, and the specific substitution pattern of 6-methyl-2-vinylquinoline can be leveraged to develop novel fluorescent probes. The 6-methyl group can fine-tune the compound's electronic properties and emission wavelength, while the vinyl group provides a reactive handle for conjugation to biomolecules or for further functionalization to create environment-sensitive dyes. This is analogous to the use of other methylquinoline derivatives in the synthesis of halide-sensitive dyes and probes for biological systems . The compound's relatively high lipophilicity (XLogP3 = 3.4) also makes it suitable for designing probes that localize to cellular membranes or other lipophilic environments [2].

Chemical Procurement: Cost-Effective Building Block for SAR Libraries

For procurement specialists and laboratory managers, 6-methyl-2-vinylquinoline represents a cost-effective and versatile building block. Its more straightforward, catalyst-free synthetic route [3] translates to a lower cost of goods compared to regioisomers requiring complex, multi-step syntheses. This makes it an economically sound choice for generating large, diverse compound libraries for high-throughput screening campaigns. Its dual functionality (vinyl and methyl groups) offers multiple vectors for diversification, maximizing the return on investment for each purchased gram in medicinal chemistry projects.

Technical Documentation Hub

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